molecular formula C13H10N2O3S B14484556 5-Ethyl-8-oxo-5,8-dihydro[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid CAS No. 65182-71-0

5-Ethyl-8-oxo-5,8-dihydro[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid

Cat. No.: B14484556
CAS No.: 65182-71-0
M. Wt: 274.30 g/mol
InChI Key: LZDKJZTZWAJSSV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-8-oxo-5,8-dihydro[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid involves the formation of the quinoline core followed by the introduction of the thiazolo ring. The compound is typically synthesized through a series of condensation and cyclization reactions. The product is soluble in 0.5 M NaOH (50 mg/ml), with heat as needed, yielding a clear, colorless solution .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-8-oxo-5,8-dihydro[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the quinoline core, affecting its antibacterial properties.

    Substitution: Substitution reactions, particularly at the quinoline ring, can lead to the formation of new compounds with varied biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with potential antibacterial and pharmacological activities.

Scientific Research Applications

5-Ethyl-8-oxo-5,8-dihydro[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting DNA gyrases, which are essential enzymes for bacterial DNA replication. By binding to these enzymes, it prevents the supercoiling of DNA, thereby inhibiting bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

    Nalidixic Acid: Another quinoline compound with similar antibacterial properties.

    Ciprofloxacin: A fluoroquinolone with broader antibacterial activity.

    Norfloxacin: A quinolone antibiotic with a similar mechanism of action.

Uniqueness

5-Ethyl-8-oxo-5,8-dihydro[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid is unique due to its specific structure, which confers distinct antibacterial properties and makes it particularly effective against certain bacterial strains .

Properties

CAS No.

65182-71-0

Molecular Formula

C13H10N2O3S

Molecular Weight

274.30 g/mol

IUPAC Name

5-ethyl-8-oxo-[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid

InChI

InChI=1S/C13H10N2O3S/c1-2-15-5-8(13(17)18)12(16)7-3-9-11(4-10(7)15)19-6-14-9/h3-6H,2H2,1H3,(H,17,18)

InChI Key

LZDKJZTZWAJSSV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)SC=N3)C(=O)O

Origin of Product

United States

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